molecular formula C12H10N2O2S2 B2368894 N-(1H-indol-5-yl)thiophene-2-sulfonamide CAS No. 710945-69-0

N-(1H-indol-5-yl)thiophene-2-sulfonamide

Cat. No. B2368894
CAS RN: 710945-69-0
M. Wt: 278.34
InChI Key: OEQJFUFUOIJGMI-UHFFFAOYSA-N
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Description

“N-(1H-indol-5-yl)thiophene-2-sulfonamide” is a compound that contains an indole and thiophene moiety. Indole and thiophene are both important heterocyclic compounds with diverse applications in medicinal chemistry . They are known to possess a wide range of therapeutic properties .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Thiophene-based sulfonamides, including N-(1H-indol-5-yl)thiophene-2-sulfonamide, have been explored as potent inhibitors of carbonic anhydrase I and II isoenzymes. These isoenzymes are critical in various physiological processes, and their inhibition can have therapeutic implications. The compounds demonstrated significant inhibitory effects at small concentrations, offering potential for the design of novel therapeutic agents (Alım, Köksal, & Karaman, 2020).

Urease Inhibition and Antibacterial Properties

Research has shown that thiophene sulfonamide derivatives, including those structurally related to N-(1H-indol-5-yl)thiophene-2-sulfonamide, exhibit urease inhibition and antibacterial activities. These properties are influenced by different functional groups, indicating potential in developing antibacterial therapies (Noreen et al., 2017).

Cerebrovascular and Anticonvulsant Activities

A series of thiophene-2-sulfonamides has been reported to possess cerebrovasodilatory and anticonvulsant activities. These compounds, including those similar to N-(1H-indol-5-yl)thiophene-2-sulfonamide, showed promise in increasing cerebral blood flow and providing anticonvulsant effects in animal models (Barnish et al., 1981).

Molecular Docking and Computational Studies

Thiophene sulfonamide derivatives have been subjected to molecular docking and computational studies to understand their interaction mechanisms and potential applications in drug design. These studies provide insights into the structural features critical for their biological activities (Mubarik et al., 2021).

Antitumor and Antiviral Activities

Recent studies have also indicated that thiophene sulfonamide derivatives exhibit potential antitumor and antiviral activities. This highlights the broad spectrum of therapeutic applications that compounds like N-(1H-indol-5-yl)thiophene-2-sulfonamide may have (Hafez, Alsalamah, & El-Gazzar, 2017).

properties

IUPAC Name

N-(1H-indol-5-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S2/c15-18(16,12-2-1-7-17-12)14-10-3-4-11-9(8-10)5-6-13-11/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQJFUFUOIJGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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